molecular formula C9H7N3O4S B2557427 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide CAS No. 400082-55-5

2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide

Cat. No. B2557427
CAS RN: 400082-55-5
M. Wt: 253.23
InChI Key: AOMNPLATGYNULW-WQLSENKSSA-N
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Description

“2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide” is a chemical compound with the molecular formula C9H7N3O4S . It is listed in various chemical databases and supplier lists .

Scientific Research Applications

Cyanide Toxicity and Biological Detoxification

Cyanide Toxicity in Environmental and Biological Contexts Cyanide, a potent and fast-acting asphyxiant, inhibits cellular respiration by affecting cytochrome oxidase. It's crucial in environmental studies due to its presence in various forms, necessitating understanding and management of its toxic effects. Biological detoxification pathways are vital for treating cyanide poisoning, with sodium nitrite and sodium thiosulfate being effective treatments. This knowledge is essential for managing environmental and occupational exposure risks to cyanide and related compounds (Egekeze & Oehme, 1980).

Nitrogen-Containing Compounds Degradation

Advanced Oxidation Processes for Degradation Nitrogen-containing compounds, used extensively in industries, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) are effective for their mineralization, improving treatment outcomes. This approach is critical for managing the environmental impact of such compounds, highlighting the relevance of research in developing efficient degradation technologies for nitrogen-containing hazardous substances, including those related to cyanides (Bhat & Gogate, 2021).

Antioxidant Capacity and Chemical Interactions

ABTS/PP Decolorization Assay The ABTS/PP decolorization assay, a prominent method for evaluating antioxidant capacity, involves complex reaction pathways with diverse antioxidants. Understanding these pathways is crucial for accurately assessing the antioxidant capacity of compounds, including interactions that might affect cyanide or its analogs. This research underscores the importance of detailed chemical interaction studies for compounds with potential antioxidant applications (Ilyasov et al., 2020).

properties

IUPAC Name

[(Z)-(2-amino-1-cyano-2-oxoethylidene)amino] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c10-6-8(9(11)13)12-16-17(14,15)7-4-2-1-3-5-7/h1-5H,(H2,11,13)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMNPLATGYNULW-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide

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